Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate
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Overview
Description
Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate is an organic compound that belongs to the class of nitrophenyl derivatives This compound is characterized by the presence of a nitro group attached to a phenyl ring, along with an ethyl ester and a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate typically involves a multi-step process. One common method includes the nitration of a phenyl ring followed by the introduction of the thiocyanate group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by esterification and thiocyanation steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives with higher oxidation states.
Reduction: Amino derivatives are commonly formed.
Substitution: Various substituted thiocyanate derivatives can be obtained.
Scientific Research Applications
Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile in various biochemical pathways. These interactions can lead to the modulation of cellular processes and the inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- Azelnidipine
- Barnidipine
- Cilnidipine
- Lercanidipine
- Manidipine
- Nicardipine
- Niguldipine
- Niludipine
- Nilvadipine
- Nimodipine
- Niravoline
- Nitrendipine
- Pranidipine
Uniqueness
Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate is unique due to its combination of a nitro group, a thiocyanate group, and an ethyl ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-2-18-12(15)11(19-8-13)7-9-4-3-5-10(6-9)14(16)17/h3-6,11H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZJTVHHLYOZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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